molecular formula C20H36N2O5 B13771648 Methyl 2-heptyl-2,3-dihydro-3-(2-(3-methoxy-3-oxopropoxy)ethyl)-1H-imidazole-1-propionate CAS No. 68630-93-3

Methyl 2-heptyl-2,3-dihydro-3-(2-(3-methoxy-3-oxopropoxy)ethyl)-1H-imidazole-1-propionate

Cat. No.: B13771648
CAS No.: 68630-93-3
M. Wt: 384.5 g/mol
InChI Key: QRPOISBXIZMALK-UHFFFAOYSA-N
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Description

Methyl 2-heptyl-2,3-dihydro-3-(2-(3-methoxy-3-oxopropoxy)ethyl)-1H-imidazole-1-propionate is a complex organic compound with a molecular formula of C20H36N2O5 and a molecular weight of 384.517 g/mol . This compound belongs to the class of heterocyclic organic compounds, specifically imidazoles, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-heptyl-2,3-dihydro-3-(2-(3-methoxy-3-oxopropoxy)ethyl)-1H-imidazole-1-propionate involves multiple steps, starting from the appropriate heptyl and imidazole precursors. The reaction typically involves:

    Alkylation: The heptyl group is introduced through an alkylation reaction.

    Cyclization: The formation of the imidazole ring is achieved through cyclization reactions.

    Esterification: The final step involves esterification to introduce the methoxy and oxopropoxy groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-heptyl-2,3-dihydro-3-(2-(3-methoxy-3-oxopropoxy)ethyl)-1H-imidazole-1-propionate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-heptyl-2,3-dihydro-3-(2-(3-methoxy-3-oxopropoxy)ethyl)-1H-imidazole-1-propionate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-heptyl-2,3-dihydro-3-(2-(3-methoxy-3-oxopropoxy)ethyl)-1H-imidazole-1-propionate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-heptyl-2,3-dihydro-3-(2-(3-methoxy-3-oxopropoxy)ethyl)-1H-imidazole-1-propionate is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties

Properties

CAS No.

68630-93-3

Molecular Formula

C20H36N2O5

Molecular Weight

384.5 g/mol

IUPAC Name

methyl 3-[2-heptyl-3-[2-(3-methoxy-3-oxopropoxy)ethyl]-2H-imidazol-1-yl]propanoate

InChI

InChI=1S/C20H36N2O5/c1-4-5-6-7-8-9-18-21(12-10-19(23)25-2)13-14-22(18)15-17-27-16-11-20(24)26-3/h13-14,18H,4-12,15-17H2,1-3H3

InChI Key

QRPOISBXIZMALK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1N(C=CN1CCOCCC(=O)OC)CCC(=O)OC

Origin of Product

United States

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